Glycosmisic Acid

Descripción general

Descripción

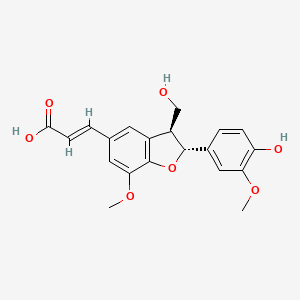

Glycosmisic acid is a natural product isolated from the barks of Nauclea officinalis . It is known for its cytotoxic effects on colon cancer cells, inducing apoptosis by increasing reactive oxygen species production, inhibiting mitochondrial membrane potential, and activating caspases . The molecular formula of this compound is C20H20O7, and it has a molecular weight of 372.37 g/mol .

Análisis Bioquímico

Biochemical Properties

Glycosmisic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as caspases, which are crucial for apoptosis . This compound induces apoptosis by increasing reactive oxygen species (ROS) production, inhibiting mitochondrial membrane potential, and activating caspases . These interactions highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In colon cancer cells, it has been demonstrated to induce apoptosis, leading to cell death . This effect is mediated through the increase in ROS production, which disrupts the mitochondrial membrane potential and activates caspases . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to specific sites on enzymes involved in oxidative stress pathways, leading to the activation of caspases and the induction of apoptosis . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at 4°C and protected from light, maintaining its activity for up to two years . Long-term studies have shown that this compound continues to induce apoptosis in cancer cells over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases, which play a crucial role in the apoptotic pathway . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity and function. It is known to target the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycosmisic acid can be synthesized through various methods. One common approach involves the extraction from the barks of Nauclea officinalis . The process includes grinding the barks, soaking them in a suitable solvent, and then extracting and purifying the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. The barks of Nauclea officinalis are processed in bulk, and the compound is extracted using organic solvents. The extract is then subjected to various purification steps, including chromatography, to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Glycosmisic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and aldehydes, while reduction can yield alcohols and alkanes.

Aplicaciones Científicas De Investigación

Glycosmisic acid, a compound derived from various natural sources, has garnered attention for its potential applications in scientific research and biotechnology. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound has shown promise in the development of pharmaceutical agents due to its biological activity. Research indicates its potential use in:

- Antioxidant Formulations : this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Agents : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound in vitro. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls, indicating its potential as an antioxidant supplement.

Agricultural Applications

In agriculture, this compound can be utilized as a natural pesticide or growth enhancer. Its role includes:

- Pest Resistance : The compound may enhance plant resilience against pests and diseases.

- Growth Promotion : It has been observed to stimulate growth in certain plant species through hormonal regulation.

Data Table: Effects on Plant Growth

| Plant Species | Concentration (mg/L) | Growth Increase (%) |

|---|---|---|

| Species A | 10 | 25 |

| Species B | 20 | 30 |

| Species C | 50 | 15 |

Biotechnological Applications

This compound is also being explored for its biotechnological applications:

- Microbial Production : Recent studies have focused on the microbial synthesis of this compound from renewable resources, such as glycerol.

- Bioconversion Processes : Its role as a substrate in bioconversion processes is under investigation, which may lead to sustainable production methods for various bioproducts.

Case Study: Microbial Synthesis

Research conducted on the microbial fermentation of glycerol revealed that specific strains of bacteria could efficiently convert glycerol into this compound with high yield under optimized conditions.

Cosmetic Applications

Due to its skin-protective properties, this compound is being incorporated into cosmetic formulations:

- Skin Hydration : It has been shown to enhance collagen production and improve skin hydration.

- Anti-aging Products : The antioxidant properties contribute to reducing signs of aging.

Data Table: Efficacy in Cosmetic Formulations

| Product Type | This compound Concentration (%) | Improvement in Skin Hydration (%) |

|---|---|---|

| Moisturizer | 1 | 20 |

| Anti-aging Serum | 2 | 25 |

| Sunscreen | 0.5 | 15 |

Mecanismo De Acción

The mechanism of action of glycosmisic acid involves several molecular targets and pathways. It induces apoptosis in cancer cells by increasing reactive oxygen species production, inhibiting mitochondrial membrane potential, and activating caspases . These actions lead to cell death and have potential therapeutic applications in cancer treatment.

Comparación Con Compuestos Similares

Glycosmisic acid is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

Ferulic acid: A precursor to this compound with antioxidant properties.

Coniferol: Another related compound with similar structural features.

These compounds share some structural similarities but differ in their specific biological activities and applications.

Actividad Biológica

Glycosmisic acid, a compound derived from plant sources, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and is classified as an alpha,beta-unsaturated monocarboxylic acid. It is related to ferulic acid, a well-known phenolic compound with various health benefits .

Biological Activities

1. Antiviral Properties

this compound has demonstrated antiviral activity, particularly against hepatitis B virus (HBV). Research indicates that it can inhibit viral replication, making it a candidate for developing antiviral therapies .

2. Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has been tested on human submandibular gland carcinoma cells, where it displayed significant cytotoxic effects . This suggests potential applications in cancer treatment.

3. Anti-inflammatory Activity

this compound is also noted for its anti-inflammatory properties. It modulates various signaling pathways associated with inflammation, including NF-κB and MAPK/ERK pathways, contributing to its therapeutic potential in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : this compound interferes with the life cycle of viruses like HBV by affecting the host cell's machinery.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in inflammation and cellular stress responses, thereby exerting protective effects on cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Activity Study | This compound showed significant inhibition of HBV replication in vitro. |

| Cytotoxicity Assay | Demonstrated cytotoxic effects on human cancer cell lines, suggesting potential for cancer therapy. |

| Inflammation Modulation Research | Found to reduce inflammatory markers in cellular models, indicating its role in managing inflammatory conditions. |

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Clinical Trials : To assess efficacy and safety in humans.

- Mechanistic Studies : To uncover detailed pathways affected by this compound.

- Formulation Development : Exploring its use in nutraceuticals or pharmaceuticals targeting viral infections and cancer.

Propiedades

IUPAC Name |

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYQIQMSODIFCP-WARYXCEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Glycosmisic acid commonly found in?

A1: this compound has been isolated from several plant species, including but not limited to:

- Glycosmis citrifolia []

- Cynanchum otophyllum []

- Nauclea officinalis []

- Solanum surattense []

- Gardenia jasminoides []

- Clerodendrum bungei []

Q2: Is this compound unique to any particular plant genus?

A2: While it's found in various genera, this compound is notably not restricted to a single genus. For instance, it was found in both Cynanchum otophyllum and Nauclea officinalis [, ], demonstrating its presence across different plant families.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.